molecular formula C9H7N3 B8501857 7-Vinyl-pyrido[2,3-b]pyrazine

7-Vinyl-pyrido[2,3-b]pyrazine

Cat. No.: B8501857
M. Wt: 157.17 g/mol
InChI Key: RDLCDEWFDOFAPA-UHFFFAOYSA-N
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Description

7-Vinyl-pyrido[2,3-b]pyrazine is a functionalized heterocyclic compound designed for research and development, particularly as a key synthetic intermediate. The pyrido[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, with documented derivatives exhibiting a range of biological activities. These include acting as TRPV1 antagonists for pain management , inhibitors of kinases like BRAF and ALK for oncology research , and possessing anti-inflammatory and antimicrobial properties . The vinyl substituent at the 7-position provides a reactive handle for further chemical elaboration, making this compound a valuable precursor in cross-coupling reactions (e.g., Suzuki reactions) and cyclization strategies to access more complex polycyclic architectures such as carbazoles and carbolines . Beyond pharmaceuticals, pyrido[2,3-b]pyrazine derivatives have shown significant promise in materials science due to their notable nonlinear optical (NLO) properties, which are valuable for technological applications . This compound is intended for use in exploratory synthesis, drug discovery, and materials research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

7-ethenylpyrido[2,3-b]pyrazine

InChI

InChI=1S/C9H7N3/c1-2-7-5-8-9(12-6-7)11-4-3-10-8/h2-6H,1H2

InChI Key

RDLCDEWFDOFAPA-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC2=NC=CN=C2N=C1

Origin of Product

United States

Comparison with Similar Compounds

Electronic and Structural Effects

Substituent Electronic Nature Dihedral Angle (D–A)⁠¹ Key Structural Impact
Bromo Electron-withdrawing 30°–80° (twisted) Enhances electrophilic reactivity; stabilizes LUMO
Iodo Electron-withdrawing Similar to bromo Facilitates cross-coupling reactions; bulky
Thiocarbonyl Electron-withdrawing N/A Improves antibacterial activity via H-bonding
Vinyl Electron-donating (conjugation) Hypothesized lower twist Enhances π-conjugation; may reduce ΔEST⁠²

¹ Dihedral angle between donor (D) and acceptor (pyrido[2,3-b]pyrazine) moieties. ² ΔEST: Singlet-triplet energy gap.

Optoelectronic Properties

  • Bromo Derivatives: Limited emission tuning due to electron-withdrawing effects .
  • Vinyl Derivatives : Expected to exhibit red-shifted emission and enhanced thermally activated delayed fluorescence (TADF) via reduced ΔEST (e.g., pyrido[2,3-b]pyrazine-based OLEDs achieve EQE up to 20%) .

Halogenated Derivatives

  • 7-Bromo : Synthesized via Pd-catalyzed cross-coupling (Suzuki, Heck) from 7-bromo precursors .
  • 7-Iodo : Generated via iodination of 2,3-diphenylpyrido[2,3-b]pyrazine using LiTMP/I₂ (70% yield) .

Pharmaceuticals

  • Cholinesterase Inhibition : 3-Nitrophenyl derivatives show IC₅₀ values of 0.466 µM (AChE) and 1.89 µM (BChE) .
  • Antiproliferative Activity : Iodo derivatives inhibit Wnt/β-catenin and BRAF pathways in cancer .

Optoelectronics

  • TADF Materials: Pyrido[2,3-b]pyrazine derivatives with donor-acceptor structures achieve ΔEST < 0.23 eV, enabling high-efficiency OLEDs .

Data Tables

Table 1: Substituent Effects on Key Properties

Property Bromo Iodo Vinyl (Predicted)
Synthetic Yield 62–67% 67–74% Moderate (Heck)
ΔEST (eV) 0.23 N/A <0.20
Biological IC₅₀ ~10⁻⁵ M ~10⁻⁵ M Not tested

Table 2: Optoelectronic Performance

Compound λem (nm) EQE (%) Application
Pyrido[2,3-b]pyrazine (TADF) 580 20.0 OLEDs
7-Bromo Derivative N/A N/A Pharmaceutical

Preparation Methods

Reaction Optimization and Catalysis

Key reaction parameters for pyrido[2,3-b]pyrazine synthesis include:

  • Catalyst loading : 20 mol% p-TSA.

  • Solvent : Ethanol, yielding optimal results due to its polarity and reflux temperature.

  • Reaction time : 8–9 hours under reflux.

A representative optimization table for analogous compounds is adapted below:

EntrySolventCatalyst (mol%)Time (h)Yield (%)
1H<sub>2</sub>O201262
2DCM201058
3Ethanol20989
4DMF201171

Adapted from RSC Advances (2023), demonstrating ethanol’s superiority in achieving high yields.

Synthetic Pathway for 7-Substituted Derivatives

Substrate Selection and Mechanistic Insights

The general reaction mechanism proceeds via:

  • Knoevenagel condensation : Between indane-1,3-dione and the aldehyde, forming an α,β-unsaturated diketone intermediate.

  • Michael addition : 2-Aminopyrazine attacks the electrophilic β-carbon of the diketone.

  • Cyclization and aromatization : Intramolecular dehydration yields the pyrido[2,3-b]pyrazine core.

For 7-vinyl substitution, the aldehyde component must contain a vinyl group (e.g., CH<sub>2</sub>=CH–C<sub>6</sub>H<sub>4</sub>–CHO). Computational studies on analogous systems suggest that electron-donating groups (e.g., –OCH<sub>3</sub>) lower the energy gap (E<sub>gap</sub>), enhancing reactivity. A vinyl group’s conjugated π-system may similarly stabilize transition states, though experimental validation is required.

Post-Synthetic Modifications and Functionalization

While direct synthesis via MCRs is preferred, post-synthetic strategies could introduce vinyl groups:

  • Cross-coupling reactions : Suzuki-Miyaura coupling with vinylboronic acids at halogenated precursors.

  • Olefination : Wittig or Heck reactions on carbonyl-containing intermediates.

However, these methods introduce additional steps and potential side reactions, making the MCR approach more efficient for scale-up.

Characterization and Analytical Validation

Spectroscopic Techniques

  • FTIR : NH stretching (3193–3459 cm<sup>−1</sup>) and C=O vibrations (1566–1661 cm<sup>−1</sup>).

  • <sup>1</sup>H NMR : Aromatic protons (δ 6.8–8.9 ppm), vinyl protons (δ 5.2–6.5 ppm as multiplet), and NH singlet (δ 8.9–9.6 ppm).

  • <sup>13</sup>C NMR : Carbonyl carbons (δ 165–180 ppm), sp<sup>2</sup> carbons (δ 110–150 ppm).

Computational Validation

Density functional theory (DFT) at B3LYP/6-31G(d,p) level predicts:

  • Nonlinear optical (NLO) properties : Polarizability (〈α〉) and hyperpolarizabilities (β<sub>tot</sub>, 〈γ〉) for 7-substituted derivatives.

  • Frontier molecular orbitals (FMOs) : Smaller E<sub>gap</sub> in vinyl derivatives compared to methoxy analogues, suggesting enhanced charge transfer .

Q & A

Q. Key considerations :

  • Catalyst selection : Pd(PPh₃)₂Cl₂/CuI systems enhance coupling efficiency for alkynylation .
  • Solvent effects : Polar aprotic solvents (e.g., NMP) improve solubility of halogenated intermediates .

How can spectroscopic and computational methods elucidate the electronic structure of this compound?

Basic Research Question

  • Experimental characterization :
    • NMR/FT-IR : Confirm regiochemistry of vinyl substitution via distinct ¹H NMR shifts (δ 5.5–6.5 ppm for vinyl protons) and C=C stretching vibrations (~1600 cm⁻¹) .
    • X-ray crystallography : Resolves π-conjugation patterns between the pyrazine core and vinyl group .
  • Computational analysis :
    • DFT (B3LYP/6-31G(d,p)) : Predicts HOMO-LUMO gaps (e.g., 3.2–4.1 eV) and charge distribution, correlating with photophysical properties .

What is the structure-activity relationship (SAR) of this compound in kinase inhibition?

Advanced Research Question
The vinyl group enhances lipophilicity and π-stacking with kinase active sites. Comparative studies show:

SubstituentTarget Kinase (IC₅₀)Selectivity Notes
7-VinylFGFR1 (0.2 µM)Binds via pyrazine N-hydrogen
7-TrifluoromethylJAK2 (0.5 µM)Improved metabolic stability
7-BromoCDK4 (1.8 µM)Moderate cytotoxicity

Q. Methodological insights :

  • Docking simulations : Pyrido[2,3-b]pyrazine derivatives form hydrogen bonds with hinge regions (e.g., FGFR1 Asp641) .
  • In vitro assays : Kinase profiling using ADP-Glo™ assays identifies off-target effects .

How do photophysical properties of this compound derivatives enable applications in OLEDs?

Advanced Research Question
The vinyl group extends conjugation, reducing the HOMO-LUMO gap and enabling tunable emission (450–650 nm). Key findings:

  • Thermally activated delayed fluorescence (TADF) : Derivatives with donor-acceptor architectures achieve PLQY > 80% and EQEs up to 20% in OLEDs .
  • DEST analysis : Larger ΔEₛₜ values (0.23 eV) in vinyl-substituted dyes correlate with enhanced charge-transfer efficiency .

Q. Experimental design :

  • Solvatochromism studies : Solvent polarity effects on emission maxima validate intramolecular charge transfer .
  • Device fabrication : Multilayer OLED structures (ITO/PEDOT:PSS/EML/TPBi/LiF/Al) optimize electron-hole balance .

What strategies resolve contradictions in reported biological activities of pyrido[2,3-b]pyrazine derivatives?

Advanced Research Question
Discrepancies in IC₅₀ values often arise from assay conditions or substituent effects. For example:

  • pH-dependent activity : Antitumor activity of 7-Vinyl derivatives varies 10-fold between pH 6.5 and 7.4 due to protonation of the pyrazine ring .
  • Metabolic stability : Fluorinated analogs (e.g., 7-CF₃) show longer half-lives (t₁/₂ > 4 h) in microsomal assays compared to vinyl derivatives .

Q. Resolution methods :

  • Dose-response normalization : Adjust for batch-to-batch purity variations using HPLC-validated samples .
  • Proteomic profiling : Identifies off-target interactions (e.g., CETP inhibition in tetrahydropyrido derivatives) .

How can regioselective functionalization of pyrido[2,3-b]pyrazine cores be achieved for targeted drug design?

Advanced Research Question
Regioselectivity is controlled by:

  • Directing groups : 5-Carboxylate or 6-aldehyde substituents direct electrophilic substitution to the 7-position .
  • Metal-free annulation : I₂-mediated cyclization of aminopyridines with glyoxals yields 7-substituted products with >90% regioselectivity .

Q. Case study :

  • 7-Vinyl vs. 8-Vinyl isomers : Steric effects from 6-methyl groups favor 7-substitution (3:1 ratio) in Heck reactions .

What computational tools predict the metabolic stability of this compound derivatives?

Advanced Research Question

  • ADMET prediction : SwissADME estimates CYP450 metabolism hotspots (e.g., vinyl group oxidation) .
  • MD simulations : Reveal binding stability in human serum albumin (HSA), affecting bioavailability .

Validation : Microsomal stability assays (e.g., human liver microsomes) confirm computational predictions .

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